Product packaging for 1-Bromo-3-chlorobut-2-ene(Cat. No.:CAS No. 51430-83-2)

1-Bromo-3-chlorobut-2-ene

Cat. No.: B14658095
CAS No.: 51430-83-2
M. Wt: 169.45 g/mol
InChI Key: FMVAGJFXZXHXHY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-bromo-3-chlorobut-2-ene . smolecule.comchemspider.com This name is derived by identifying the longest carbon chain containing the double bond, which is a butene chain. The positions of the halogen substituents are indicated by numbers, with the carbon chain numbered to give the substituents the lowest possible locants. The double bond is located at the second carbon, as indicated by "-2-ene".

Geometric (E/Z) Isomerism and Configurational Assignment in this compound

Due to the restricted rotation around the carbon-carbon double bond, this compound exhibits geometric isomerism. This results in two possible stereoisomers: the (E) and (Z) isomers. smolecule.comquizlet.com The assignment of these configurations is determined by the Cahn-Ingold-Prelog (CIP) priority rules. scribd.comscribd.com

For each carbon atom of the double bond, the attached groups are assigned priorities based on their atomic number. The higher the atomic number of the atom directly attached to the double bond, the higher its priority.

At carbon 2: The attached groups are a hydrogen atom and a bromomethyl group (-CH2Br). Bromine has a higher atomic number than hydrogen, so the -CH2Br group has higher priority.

At carbon 3: The attached groups are a chlorine atom and a methyl group (-CH3). Chlorine has a higher atomic number than carbon, so the chlorine atom has higher priority.

The (E) and (Z) isomers are then assigned as follows:

(Z)-isomer: The higher priority groups (the -CH2Br group and the chlorine atom) are on the same side of the double bond. scribd.com

(E)-isomer: The higher priority groups are on opposite sides of the double bond. scribd.com

Table 1: Isomers of this compound

Isomer Configuration Relative Position of Priority Groups
(Z)-1-bromo-3-chlorobut-2-ene Z (from German zusammen, meaning "together") Same side

Conformational Analysis of this compound Isomers

Conformational analysis of the (E) and (Z) isomers of this compound involves considering the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The stability of these conformers is influenced by steric hindrance and torsional strain.

For the (E) and (Z) isomers, rotation around the C-C single bonds allows for various conformations. The most stable conformations will seek to minimize the steric repulsion between the larger substituents. For instance, in the (Z)-isomer, the proximity of the bromomethyl and methyl groups can lead to steric strain. The molecule may adopt a conformation that moves these groups further apart to increase stability. Similarly, in the (E)-isomer, different rotational conformations will have varying degrees of steric interactions. Computational models can be used to predict the most stable conformations by calculating the potential energy of different arrangements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrCl B14658095 1-Bromo-3-chlorobut-2-ene CAS No. 51430-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-chlorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrCl/c1-4(6)2-3-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVAGJFXZXHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699729
Record name 1-Bromo-3-chlorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51430-83-2
Record name 1-Bromo-3-chlorobut-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Properties

Synthetic Methodologies

Several methods have been explored for the synthesis of this compound. One common approach involves the halogenation of butenes. smolecule.com For instance, the reaction of but-2-ene with bromine followed by chlorine can yield the desired product. smolecule.com Another strategy is the mixed halogenation of butadiene under controlled conditions. smolecule.com Additionally, dehydrohalogenation reactions of more highly halogenated butanes or butenes can also produce this compound. For example, the 1,4-elimination of a hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene can lead to its formation. researchgate.net

Chemical and Physical Properties

This compound is an organic compound with a molecular weight of 169.45 g/mol . smolecule.com It exists as a liquid at room temperature. Due to the presence of the double bond, it can exist as two geometric isomers: the (E) and (Z) forms, which have different spatial arrangements of the substituents around the double bond. smolecule.comlibretexts.org The physical properties, such as boiling point and density, are influenced by the isomeric form.

Interactive Data Table of Chemical Properties:

PropertyValueSource
Molecular FormulaC4H6BrCl smolecule.com
Molecular Weight169.45 g/mol smolecule.com
Canonical SMILESCC(=CCBr)Cl smolecule.com
InChI KeyFMVAGJFXZXHXHY-UHFFFAOYSA-N smolecule.com

Spectroscopic Data and Stereoisomerism

Spectroscopic techniques are essential for the characterization of this compound and for distinguishing between its stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. rsc.org The chemical shifts and coupling constants in the NMR spectra are unique for the (E) and (Z) isomers. Infrared (IR) spectroscopy can be used to identify the presence of the carbon-carbon double bond and the carbon-halogen bonds. Mass spectrometry (MS) confirms the molecular weight and can provide information about the fragmentation pattern of the molecule. rsc.org

The existence of (E) and (Z) isomers is a key feature of this compound. The relative stability and reactivity of these isomers can differ, which is an important consideration in its synthetic applications. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z designation to each isomer based on the priority of the substituents on the double-bond carbons. libretexts.org

Synthetic Methodologies and Preparative Routes to 1 Bromo 3 Chlorobut 2 Ene

Halogenation Reactions of Butadienes and Butenes for Dihaloalkene Formation

The direct halogenation of butadiene or butenes presents a straightforward approach to synthesizing dihaloalkenes like 1-bromo-3-chlorobut-2-ene. Controlled addition of different halogens across the double bonds is key to achieving the desired product.

One method involves the mixed halogenation of butadiene under controlled conditions, which can lead to a mixture of halogenated products, including this compound. smolecule.com For instance, the reaction of 1-chlorobuta-1,3-diene (B1235815) (chloroprene) with bromine can produce 3,4-dibromo-1-chlorobut-1-ene. researchgate.net Subsequent reactions can then be employed to generate the target molecule.

Alternatively, starting from but-2-ene, a sequential halogenation process involving bromination followed by chlorination can yield this compound. smolecule.com The regioselectivity of the halogen addition is a critical factor in these syntheses.

A study on the bromination of 1,2-dichlorobuta-1,3-diene has been shown to yield 2-bromo-1,2,4-trichlorobut-3-ene as the main product. researchgate.net While not directly producing this compound, this demonstrates the principle of adding halogens to a diene precursor to form a more saturated, polyhalogenated intermediate that can be further modified. researchgate.net

Table 1: Halogenation Approaches to Dihaloalkene Synthesis

Starting MaterialReagentsKey Intermediate/ProductReference
ButadieneBr₂, Cl₂ (controlled)This compound smolecule.com
But-2-ene1. Br₂ 2. Cl₂This compound smolecule.com
1-Chlorobuta-1,3-dieneBr₂3,4-Dibromo-1-chlorobut-1-ene researchgate.net

Dehydrohalogenation Strategies from Polyhalogenated Butanes and Butenes

Dehydrohalogenation, the removal of a hydrogen halide from a molecule, is a common and effective strategy for introducing double bonds and synthesizing alkenes. This method is particularly useful for preparing this compound from more saturated polyhalogenated butanes or butenes.

The process typically involves treating the polyhalogenated substrate with a base. For example, 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene, or a mixture of these, can undergo 1,4-elimination of a hydrogen halide when treated with a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in the presence of a phase-transfer catalyst (PTC). researchgate.net This reaction can yield 2-bromo-3-chlorobuta-1,3-diene. researchgate.net

Another example is the dehydrobromination of 3,4-dibromo-1-chlorobut-1-ene, which is the product of the bromination of 1-chlorobuta-1,3-diene. researchgate.net This reaction also leads to the formation of a diene. While these examples yield dienes, similar dehydrohalogenation strategies on appropriately substituted polyhalobutanes can be envisioned to form the target alkene, this compound. The choice of base and reaction conditions can influence the regioselectivity of the elimination, determining the position of the resulting double bond.

Table 2: Dehydrohalogenation Reactions for Dihaloalkene/Diene Synthesis

SubstrateBase/ConditionsProductReference
1,2-Dibromo-3-chlorobut-2-eneKOH/NaOH, PTC2-Bromo-3-chlorobuta-1,3-diene researchgate.net
2-Bromo-1,3-dichlorobut-2-eneKOH/NaOH, PTC2-Bromo-3-chlorobuta-1,3-diene researchgate.net
3,4-Dibromo-1-chlorobut-1-eneBase2-Bromo-1-chlorobuta-1,3-diene researchgate.net

Nucleophilic Substitution and Allylic Rearrangement Routes for Allylic Halide Interconversion

Nucleophilic substitution reactions provide a versatile method for interconverting allylic halides. In the context of synthesizing this compound, this could involve replacing a leaving group on a suitable butene substrate with a bromide or chloride ion. These reactions can proceed through Sₙ1 or Sₙ2 mechanisms. smolecule.com

A key feature of nucleophilic substitution at an allylic position is the potential for allylic rearrangement. wikipedia.orgscribd.com An allylic shift is an organic reaction where the double bond in an allylic compound moves to the adjacent carbon atom. spcmc.ac.in This occurs because the intermediate in an Sₙ1 reaction is a resonance-stabilized allylic carbocation, which can be attacked by the nucleophile at two different positions. scribd.comspcmc.ac.in For example, the solvolysis of 3-chlorobut-1-ene and 1-chlorobut-2-ene in ethanol (B145695) yields the same mixture of isomeric ethers, demonstrating the formation of a common carbocation intermediate. scribd.com

Similarly, in an Sₙ2' reaction, a nucleophile can attack the γ-carbon of the allylic system, leading to a rearranged product. spcmc.ac.in This pathway is more likely with unhindered allylic compounds and strong nucleophiles. spcmc.ac.in

For the synthesis of this compound, one could envision starting with a precursor like 1,3-dichlorobut-2-ene (B12058185) and performing a nucleophilic substitution with a bromide source. Depending on the reaction conditions and the substitution pattern of the starting material, a mixture of the desired product and its allylic isomer could be formed. The regioselectivity of the nucleophilic attack is influenced by steric hindrance, with the attack being faster at the less hindered end of the allylic system. spcmc.ac.in

Table 3: Examples of Allylic Rearrangement in Nucleophilic Substitution

Starting MaterialNucleophile/ConditionsProductsReference
1-Chloro-2-buteneNaOH2-Buten-1-ol and 3-buten-2-ol wikipedia.org
1-Chloro-3-methyl-2-buteneNaOH2-Methyl-3-buten-2-ol (85%) and 3-methyl-2-buten-1-ol (B147165) (15%) wikipedia.org
3-Chlorobut-1-eneEtOH (solvolysis)Mixture of isomeric ethers scribd.com
1-Chlorobut-2-eneEtOH (solvolysis)Same mixture of isomeric ethers as from 3-chlorobut-1-ene scribd.com

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis offers powerful and selective methods for forming carbon-halogen bonds. While specific examples for the direct synthesis of this compound are not extensively documented in the provided search results, general principles of transition metal-catalyzed reactions can be applied.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Stille reactions, are widely used to form carbon-carbon bonds, but variations of these can also be used to introduce halogens. researchgate.net For instance, palladium-catalyzed reactions can be used in the chemoselective coupling of organometallic reagents with organic halides. researchgate.net

Furthermore, transition metal complexes can catalyze the addition of various reagents across double or triple bonds. For example, metal-catalyzed hydrofunctionalization of alkynes is a direct and atom-economical way to produce substituted alkenes. researchgate.net While often used for hydrothiolation or hydrophosphination, similar principles could be adapted for hydrohalogenation. researchgate.net

The synthesis of 1,3-conjugated dienyl boron compounds is often achieved through transition metal-catalyzed cross-coupling reactions of organometallic reagents with alkynes or olefins. sioc-journal.cn These dienyl boron compounds can then be further functionalized.

A silver-catalyzed difluoromethylation of (hetero)aryl thiols has been reported, demonstrating the use of transition metals in forming carbon-halogen bonds under specific conditions. cas.cn While not directly applicable to the synthesis of this compound, it illustrates the potential of metal catalysis in halogenation reactions.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is crucial in the synthesis of a specific isomer of a molecule like this compound. This involves controlling which functional group reacts (chemoselectivity) and at which position the reaction occurs (regioselectivity).

In the context of halogenation, the choice of halogenating agent and reaction conditions can influence where the halogen adds to a diene or alkene. For example, the hydrochlorination of 4-iodobut-1-en-3-yne in the presence of CuCl and NH₄Cl leads to the formation of 2-chloro-1-iodobuta-1,3-diene. researchgate.net The hydrobromination of 4-chlorobut-1-en-3-yne proceeds stereospecifically to give the Z-isomer of 2-bromo-1-chlorobuta-1,3-diene in high yield. researchgate.net

Metal-free, regio- and stereocontrolled hydrochlorination and hydrobromination of ynones and ynamides have been developed, showcasing methods to achieve high selectivity. acs.org These methods often rely on the electronic properties of the substrate and the specific reagents used.

Enzymatic reactions can also offer high chemo- and regioselectivity. For instance, a bienzymatic cascade has been designed for the synthesis of enantiopure chlorohydrins from α-chloroenones, demonstrating the potential of biocatalysis in selective halogenated compound synthesis. acs.org

For nucleophilic substitutions, steric hindrance plays a significant role in determining the regioselectivity of the attack on an allylic system. spcmc.ac.in The nucleophile will preferentially attack the less sterically hindered carbon of the allylic cation. spcmc.ac.in

Table 4: Examples of Chemo- and Regioselective Syntheses

SubstrateReagents/CatalystProductSelectivityReference
4-Chlorobut-1-en-3-yneHBr, Cu(I) halide(Z)-2-Bromo-1-chlorobuta-1,3-dieneStereospecific (Z-form) researchgate.net
Ynones/Ynamides(undisclosed)(Z)-β-halo-α,β-unsaturated ketones/amidesRegio- and stereocontrolled acs.org
1-Aryl-2-chlorobut-2-en-1-onesEne-reductases, Alcohol dehydrogenasesEnantiopure chlorohydrinsHigh diastereomeric and enantiomeric excess acs.org

Chemical Reactivity and Mechanistic Transformations of 1 Bromo 3 Chlorobut 2 Ene

Nucleophilic Substitution Reactions involving Halogen Centers

Nucleophilic substitution reactions in 1-bromo-3-chlorobut-2-ene can proceed via several mechanisms, primarily SN1, SN2, and their allylic counterparts, SN1' and SN2'. The presence of the double bond significantly influences the reactivity of the C-Br and C-Cl bonds, primarily through the stabilization of intermediates and transition states.

A key feature of nucleophilic substitution in allylic systems like this compound is the potential for allylic rearrangements. vedantu.com This occurs because the intermediate carbocation (in SN1 reactions) or the transition state (in SN2 reactions) is a delocalized allylic system.

In an SN1-type reaction , the departure of a leaving group (bromide or chloride) results in the formation of a resonance-stabilized allylic carbocation. The positive charge is shared between carbon 1 and carbon 3. A nucleophile can then attack at either of these positions, leading to a mixture of products: the direct substitution product and the rearranged product (SN1').

In an SN2-type reaction , a strong nucleophile can attack the carbon bearing the leaving group. Alternatively, in a concerted process known as the SN2' mechanism , the nucleophile can attack the carbon at the opposite end of the double bond, leading to the displacement of the leaving group and a shift in the position of the double bond.

The distribution of these products is influenced by factors such as the solvent, the nucleophile's strength and steric bulk, and the substitution pattern of the allylic system.

Table 1: Potential Products of Nucleophilic Substitution with Allylic Rearrangement

Reactant Nucleophile (Nu⁻) Reaction Type Direct Substitution Product Rearranged Product
This compound Strong SN2/SN2' 1-Nu-3-chlorobut-2-ene 3-Nu-3-chlorobut-1-ene

Note: The table illustrates the possible constitutional isomers formed. The actual product distribution will depend on the specific reaction conditions and which halogen acts as the leaving group.

In this compound, both bromine and chlorine are potential leaving groups. The relative reactivity of the C-Br and C-Cl bonds in nucleophilic substitution depends on the reaction mechanism.

Leaving Group Ability : In general, bromide is a better leaving group than chloride. This is because the C-Br bond is weaker than the C-Cl bond, and the bromide ion is a more stable anion in solution. Therefore, under conditions that favor cleavage of the carbon-halogen bond (such as in SN1 reactions), the C-Br bond is more likely to break first.

SN1 Reactivity : In SN1 reactions, the rate-determining step is the formation of the carbocation. Since bromide is a better leaving group, the formation of the allylic carbocation via the departure of Br⁻ is expected to be faster than via the departure of Cl⁻.

SN2 Reactivity : In SN2 reactions, the nucleophile attacks the carbon atom, and the leaving group departs in a single concerted step. While bromide is still a better leaving group, the steric environment around the carbon atom also plays a crucial role. In this compound, the C-1 position (attached to Br) is a primary allylic carbon, while the C-3 position (attached to Cl) is a tertiary allylic carbon. The significant steric hindrance at the tertiary C-3 position would strongly disfavor a direct SN2 attack. Therefore, SN2 reactions are more likely to occur at the C-1 position, leading to the displacement of the bromide ion.

Electrophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. An electrophile attacks the electron-rich π-system, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Regioselectivity : The addition of unsymmetrical electrophiles (e.g., HBr) to the double bond is governed by Markovnikov's rule . nih.govlibretexts.org This rule states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In this compound, the double bond is between C-2 and C-3. C-2 has one hydrogen atom, and C-3 has none. Therefore, the electrophile will add to C-2, forming a tertiary carbocation at C-3. However, the presence of the electron-withdrawing chloro group at C-3 will destabilize the adjacent positive charge, potentially influencing the regioselectivity.

Stereoselectivity : The addition of halogens (e.g., Br₂) to alkenes typically proceeds via an anti-addition mechanism. libretexts.orglibretexts.org This involves the formation of a cyclic halonium ion intermediate. The subsequent attack by the halide ion occurs from the opposite face of the ring, resulting in the two halogen atoms being added to opposite sides of the original double bond.

Addition of Protic Acids (e.g., HBr) : The addition of a protic acid like HBr would proceed via protonation of the double bond to form a carbocation. Following Markovnikov's rule, the proton would add to C-2, generating a tertiary carbocation at C-3. The bromide ion would then attack this carbocation.

Addition of Halogens (e.g., Br₂) : The addition of bromine would lead to the formation of a cyclic bromonium ion across the C-2 and C-3 positions. A bromide ion would then attack one of the carbons of the bromonium ion in an SN2-like fashion, resulting in anti-addition. The attack is generally expected to occur at the more substituted carbon.

Table 2: Predicted Products of Electrophilic Addition Reactions

Electrophile Predicted Major Product Regioselectivity Stereoselectivity
HBr 1,3-Dibromo-3-chlorobutane Markovnikov Not specific (racemic mixture if chiral center is formed)

Elimination Reactions for Conjugated Systems Formation

This compound can undergo elimination reactions, typically in the presence of a strong, non-nucleophilic base, to form conjugated dienes. smolecule.com This type of reaction is a dehydrohalogenation, where a hydrogen atom and a halogen atom are removed from adjacent carbons.

The formation of a conjugated diene is often favored due to the increased stability of the resulting system. According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted (and therefore more stable) alkene. libretexts.org In the case of this compound, elimination of HBr or HCl can lead to the formation of a new double bond, resulting in a conjugated diene system.

For example, treatment with a strong base like potassium tert-butoxide could lead to the elimination of HBr, forming 2-chloro-1,3-butadiene (chloroprene), a valuable monomer. The regioselectivity of the elimination would depend on the relative acidity of the available protons and the steric accessibility for the base.

Table 3: Potential Conjugated Diene Products from Elimination Reactions

Reagent Leaving Group Potential Product
Strong, bulky base (e.g., t-BuOK) HBr 2-Chloro-1,3-butadiene

Radical Reactions and Associated Mechanisms

The presence of an allylic hydrogen and a double bond in this compound makes it a substrate for radical reactions, primarily allylic halogenation. The typical reagent used for this purpose is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, favoring substitution over addition to the double bond. libretexts.orgmasterorganicchemistry.com

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light (hν) or a radical initiator, to generate a bromine radical (Br•). This bromine radical then abstracts an allylic hydrogen atom from the methyl group of this compound. This is the rate-determining step and is favored because the C-H bond at the allylic position is weaker than other C-H bonds in the molecule. libretexts.org

The abstraction of the allylic hydrogen results in the formation of a resonance-stabilized allylic radical. This radical has two major resonance contributors, which delocalize the unpaired electron over two carbon atoms.

The propagation phase continues when this resonance-stabilized radical reacts with a molecule of Br₂, which is generated in situ from the reaction of HBr with NBS. libretexts.orgmasterorganicchemistry.com This step yields the brominated product and a new bromine radical, which can then continue the chain reaction. Due to the two resonance forms of the radical intermediate, two different products can potentially be formed.

Table 1: Potential Products of Radical Bromination of this compound

ReactantReagentRadical Intermediate Resonance FormsPotential Products
This compoundNBS, hνCH₂(•)-C(Cl)=CH-CH₂Br1,4-Dibromo-2-chlorobut-2-ene
CH₂=C(Cl)-CH(•)-CH₂Br1,2-Dibromo-3-chlorobut-3-ene

The reaction terminates when any two radical species combine.

Organometallic Reactivity of this compound

The organometallic chemistry of this compound is dominated by the formation of Grignard reagents. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the reaction with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) occurs selectively at the C-Br bond. brainly.indoubtnut.com

The reaction involves the oxidative insertion of magnesium into the C-Br bond, yielding an allylic Grignard reagent. This process is often initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface. thieme-connect.de

The resulting Grignard reagent, (3-chloro-2-butenyl)magnesium bromide, is not a single species but exists as a dynamic equilibrium of two isomeric forms due to allylic rearrangement. thieme-connect.depearson.com These isomers can react with electrophiles at either the alpha or the gamma position, leading to a mixture of products.

Table 2: Formation and Isomerization of the Grignard Reagent

Starting MaterialReagentSolventIsomeric Forms of the Grignard Reagent
This compoundMgDry Ether / THFCH₃-C(Cl)=CH-CH₂MgBr ⇌ CH₃-C(Cl)(MgBr)-CH=CH₂

The reactivity of this Grignard reagent is typical for such organometallic compounds. It acts as a potent nucleophile and a strong base. Reactions with various electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, will introduce the 3-chloro-2-butenyl group into the substrate. The regioselectivity of these reactions (attack at the primary vs. the secondary carbon) is influenced by factors including the nature of the electrophile, the solvent, and the presence of additives like copper(I) salts, which can favor conjugate addition. A significant side reaction during the preparation of allylic Grignard reagents is homocoupling (Wurtz-type coupling) to form a dimer. thieme-connect.de This can be minimized by using an excess of magnesium and slowly adding the halide. thieme-connect.de

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Bromo 3 Chlorobut 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-bromo-3-chlorobut-2-ene, including the differentiation of its potential (E) and (Z) isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Positional Assignment

The ¹H NMR spectrum of this compound is expected to provide key information regarding the connectivity of protons and the stereochemistry of the double bond. The molecule contains three distinct proton environments: the methyl group (-CH₃), the vinyl proton (-CH=), and the methylene (B1212753) group adjacent to the bromine atom (-CH₂Br).

The chemical shift of the methyl protons (H-4) would likely appear in the range of δ 1.5-2.5 ppm. The vinyl proton (H-2) is expected to resonate further downfield, typically in the δ 5.5-6.5 ppm region, due to the deshielding effect of the double bond and adjacent chlorine atom. The methylene protons (H-1) adjacent to the electronegative bromine atom would also be deshielding, with an expected chemical shift in the range of δ 3.5-4.5 ppm.

The coupling between the vinyl proton (H-2) and the methylene protons (H-1) would result in a triplet for the H-2 signal and a doublet for the H-1 signal, with a characteristic vicinal coupling constant (³JHH). The magnitude of this coupling constant is crucial for assigning the configuration of the double bond. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected, while the (Z)-isomer would exhibit a smaller coupling constant (typically 6-12 Hz).

Expected ¹H NMR Data (Predicted)

Protons Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
H-1 (-CH₂Br) 3.5 - 4.5 Doublet 6 - 12 (Z), 12 - 18 (E)
H-2 (=CH) 5.5 - 6.5 Triplet 6 - 12 (Z), 12 - 18 (E)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Four distinct carbon signals are anticipated, corresponding to the four carbon atoms in the molecule.

The methyl carbon (C-4) is expected to appear at the most upfield region of the spectrum, likely between δ 15-30 ppm. The carbon of the methylene group attached to bromine (C-1) would be found in the range of δ 30-45 ppm. The two sp² hybridized carbons of the double bond (C-2 and C-3) would resonate at lower field, typically between δ 110-140 ppm. The carbon atom bonded to the chlorine (C-3) is expected to be more deshielded than the carbon atom C-2.

Expected ¹³C NMR Data (Predicted)

Carbon Expected Chemical Shift (ppm)
C-1 (-CH₂Br) 30 - 45
C-2 (=CH) 110 - 125
C-3 (=C-Cl) 125 - 140

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Isomer Differentiation

Two-dimensional (2D) NMR experiments are powerful tools for confirming the structural assignments made from 1D NMR and for definitively differentiating between the (E) and (Z) isomers.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the vinyl proton (H-2) and the methylene protons (H-1), confirming their vicinal coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. It would show correlations between H-1 and C-1, H-2 and C-2, and the protons of the methyl group with C-4.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the protons of the methyl group (H-4) to the olefinic carbons C-2 and C-3, and the methylene protons (H-1) to C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment is particularly crucial for distinguishing between the (E) and (Z) isomers. For the (Z)-isomer, a spatial proximity between the methyl protons (H-4) and the vinyl proton (H-2) would result in a NOE cross-peak. Conversely, in the (E)-isomer, a NOE cross-peak would be expected between the methyl protons (H-4) and the methylene protons (H-1).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The exact mass of the molecular ion ([M]⁺) would be measured with high precision. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would lead to a characteristic isotopic pattern in the mass spectrum. The molecular ion region would exhibit a cluster of peaks corresponding to the different combinations of these isotopes. The most abundant peaks would be for [C₄H₆⁷⁹Br³⁵Cl]⁺ and [C₄H₆⁸¹Br³⁵Cl]⁺/[C₄H₆⁷⁹Br³⁷Cl]⁺, and a smaller peak for [C₄H₆⁸¹Br³⁷Cl]⁺. The precise mass measurement from HRMS would allow for the unambiguous confirmation of the molecular formula C₄H₆BrCl.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=C double bond and the C-H bonds. A medium to weak absorption band in the region of 1640-1680 cm⁻¹ would be indicative of the C=C stretching vibration. The sp² C-H stretch of the vinyl proton would appear above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range. The sp³ C-H stretching vibrations of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region, typically between 850-550 cm⁻¹ for C-Cl and 690-515 cm⁻¹ for C-Br. orgchemboulder.comspectroscopyonline.comstudylib.net

Expected IR Absorption Bands (Predicted)

Functional Group Expected Wavenumber (cm⁻¹) Intensity
sp² C-H Stretch 3010 - 3095 Medium to Weak
sp³ C-H Stretch 2850 - 2960 Medium to Strong
C=C Stretch 1640 - 1680 Medium to Weak
C-Cl Stretch 850 - 550 Strong

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas Chromatography (GC) is a vital technique for assessing the purity of this compound and for analyzing mixtures of its (E) and (Z) isomers. Due to their different boiling points and polarities, the two isomers would likely be separable on a suitable GC column (e.g., a non-polar or medium-polarity capillary column). The retention times of the two isomers would differ, allowing for their individual quantification. Coupling the gas chromatograph to a mass spectrometer (GC-MS) would provide further confirmation of the identity of each peak by analyzing their respective mass spectra and fragmentation patterns.

Computational and Theoretical Chemistry Studies of 1 Bromo 3 Chlorobut 2 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic structure and a wide array of molecular properties.

Optimization of Molecular Geometries and Energetics

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. For 1-bromo-3-chlorobut-2-ene, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles for its various isomers (E/Z) and conformers. These calculations would provide the relative stabilities of these different forms. While PubChem provides a computed 3D conformer, the specific optimized geometric parameters from DFT calculations are not available in the literature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C1-Br Data not available
C2=C3 Data not available
C3-Cl Data not available
C1-C2-C3 Data not available

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index)

Table 2: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data)

Descriptor Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Beyond DFT, other quantum mechanical methods are employed for conformational analysis. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide high accuracy but are computationally demanding. Semi-empirical methods, which use parameters derived from experimental data, are faster and suitable for larger molecules, though generally less accurate. A comprehensive conformational analysis of this compound would involve scanning the potential energy surface by systematically rotating the single bonds to identify all stable conformers and the energy barriers between them. Such a study has not been published for this compound.

Quantum Chemistry Approaches to Spectroscopic Data Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate NMR chemical shifts (¹H and ¹³C). Similarly, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can be compared with experimental data to confirm the structure. There are no available published studies that provide predicted NMR or vibrational spectra for this compound.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Values
¹H NMR Chemical Shifts (ppm) Data not available
¹³C NMR Chemical Shifts (ppm) Data not available

Molecular Dynamics Simulations for Reactive Pathways and Conformational Landscapes

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and chemical reactions. By simulating the motion of atoms over time, MD can explore the conformational landscape and identify the most populated conformers and the pathways for interconversion. Furthermore, reactive MD simulations can be used to model chemical reactions, providing insights into reaction mechanisms and kinetics. No molecular dynamics simulation studies have been reported for this compound.

Applications of 1 Bromo 3 Chlorobut 2 Ene As a Key Synthetic Intermediate

Building Block for Complex Polyfunctional Organic Molecules

The distinct reactivity of the bromine and chlorine atoms in 1-bromo-3-chlorobut-2-ene, coupled with the presence of a double bond, provides multiple sites for chemical modification, making it a strategic starting material for the synthesis of complex molecules bearing several functional groups. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and selective reactions, enabling the controlled introduction of various substituents.

For instance, the bromo group can be selectively displaced by a nucleophile or participate in cross-coupling reactions, leaving the chloro group intact for subsequent transformations. This sequential reactivity is crucial in multi-step syntheses where protecting groups might otherwise be required. The double bond can also undergo a variety of addition reactions, further increasing the molecular complexity and introducing new stereocenters.

While specific, direct examples of the synthesis of highly complex natural products using this compound are not extensively documented in readily available literature, its utility can be inferred from the reactivity of analogous haloalkenes. For example, similar bromo-chloro alkanes and alkenes are employed in the construction of carbon skeletons through sequential alkylation or cross-coupling reactions, followed by functional group interconversions.

Table 1: Reactivity of Functional Groups in this compound

Functional GroupPotential ReactionsResulting Functionality
BromoNucleophilic substitution, Grignard formation, Cross-coupling (e.g., Suzuki, Stille)Introduction of alkyl, aryl, alkynyl, or other carbon-based groups; conversion to organometallic reagent
ChloroNucleophilic substitution (under harsher conditions than bromo)Introduction of a second nucleophile
AlkeneAddition reactions (e.g., hydrogenation, halogenation, epoxidation, dihydroxylation)Saturation of the carbon-carbon bond, introduction of new functional groups across the double bond

Precursor in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of various heterocyclic systems, such as furans, pyrroles, and thiophenes, by reacting with appropriate nucleophiles.

The general strategy involves a tandem reaction sequence where a nucleophile first displaces one of the halogen atoms, followed by an intramolecular cyclization. The choice of the nucleophile and the reaction conditions can direct the synthesis towards a specific heterocyclic core.

Synthesis of Substituted Furans: Reaction of this compound with a B-ketoester or a related 1,3-dicarbonyl compound in the presence of a base can lead to the formation of substituted furans. The initial step is the alkylation of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration.

Synthesis of Substituted Pyrroles: Substituted pyrroles can be synthesized by reacting this compound with primary amines or enamines. The initial N-alkylation is followed by an intramolecular cyclization, often promoted by a base or a transition metal catalyst.

Synthesis of Substituted Thiophenes: For the synthesis of thiophenes, a sulfur-containing nucleophile, such as sodium sulfide (B99878) or thiourea, can be employed. The reaction proceeds via the initial formation of a thioether, which then undergoes an intramolecular cyclization to form the thiophene (B33073) ring.

While direct literature examples specifically citing this compound for these syntheses are sparse, the known reactivity patterns of similar dihaloalkenes strongly support its potential in these transformations.

Utilization in Alkylation and Functionalization Reactions

As a bifunctional electrophile, this compound is a valuable reagent for alkylation and the introduction of the 3-chloro-2-butenyl moiety into a variety of organic molecules. The presence of two different halogens allows for selective reactions.

In alkylation reactions , the more reactive C-Br bond is typically targeted. A wide range of nucleophiles, including carbanions (from organometallic reagents like Grignards or organocuprates), enolates, amines, alkoxides, and thiolates, can readily displace the bromide ion to form a new carbon-carbon or carbon-heteroatom bond. This allows for the straightforward introduction of the butenyl chain, which can be further functionalized.

Functionalization reactions can also be achieved through transition-metal-catalyzed cross-coupling reactions. The C-Br bond is particularly susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium or nickel. This enables Suzuki, Stille, Sonogashira, and other cross-coupling reactions to form new carbon-carbon bonds with a high degree of control and functional group tolerance. The less reactive C-Cl bond can then be targeted in a subsequent step under different reaction conditions, allowing for a stepwise functionalization of the molecule.

Table 2: Examples of Alkylation and Functionalization Reactions

Reaction TypeNucleophile/Coupling PartnerCatalyst/ReagentProduct Type
AlkylationGrignard Reagent (R-MgX)-Alkylated butene derivative
AlkylationEnolateBase (e.g., NaH, LDA)B-keto-butene derivative
Suzuki CouplingArylboronic acidPd catalyst, BaseAryl-substituted butene
Sonogashira CouplingTerminal alkynePd/Cu catalyst, BaseAlkynyl-substituted butene

Role in the Development of Fine Chemicals and Specialty Organic Materials

The versatility of this compound as a synthetic intermediate extends to the production of fine chemicals and specialty organic materials. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances.

In the pharmaceutical industry , intermediates derived from this compound could be used to construct the carbon framework of active pharmaceutical ingredients (APIs). The ability to introduce a functionalized four-carbon chain is a common requirement in drug synthesis.

In the agrochemical sector , this compound could be a precursor for the synthesis of pesticides and herbicides. Many of these molecules contain complex organic structures that can be assembled using versatile building blocks like this compound.

For specialty organic materials , the butenyl moiety can be incorporated into polymers or other materials to modify their properties. For example, the double bond can be used for polymerization or for post-polymerization modification. The presence of a chlorine atom can also enhance properties such as flame retardancy.

While specific commercial applications of this compound are not widely publicized, its potential as a precursor in these fields is significant due to its inherent reactivity and the ability to introduce multiple functionalities in a controlled manner.

Environmental Dynamics and Degradation Pathways of 1 Bromo 3 Chlorobut 2 Ene

Atmospheric Degradation Mechanisms (e.g., Hydroxyl Radical Initiated Oxidation, Photolysis)

Once released into the atmosphere, 1-bromo-3-chlorobut-2-ene is susceptible to degradation by photochemically initiated processes. The principal mechanisms of its atmospheric removal are expected to be reactions with hydroxyl radicals (•OH) and, to a lesser extent, direct photolysis.

Hydroxyl Radical Initiated Oxidation: The dominant atmospheric loss process for most volatile organic compounds is oxidation initiated by hydroxyl radicals, which are ubiquitously present in the troposphere during daylight hours. The reaction of •OH with this compound would likely proceed via electrophilic addition to the carbon-carbon double bond, forming a transient haloalkyl radical. This radical would then rapidly react with molecular oxygen to form a peroxy radical, which can undergo further reactions, leading to the formation of various oxygenated products and contributing to the formation of photochemical smog. The presence of bromine and chlorine atoms can influence the reaction rate and the subsequent degradation pathways.

Photolysis: Direct absorption of solar radiation can lead to the cleavage of chemical bonds within a molecule, a process known as photolysis. The carbon-halogen bonds in this compound, particularly the carbon-bromine bond which is generally weaker than the carbon-chlorine bond, could be susceptible to photolytic cleavage, especially by shorter wavelength UV radiation present in the upper atmosphere. This process would generate reactive radical species that can participate in further atmospheric reactions. However, for many haloalkenes, the rate of photolysis in the troposphere is significantly slower than the rate of hydroxyl radical-initiated oxidation.

Interactive Table: Estimated Atmospheric Lifetimes of Halogenated Alkenes with Respect to •OH Radicals This table presents estimated atmospheric lifetimes for compounds structurally related to this compound, illustrating the likely range of its persistence in the atmosphere. The lifetime is inversely proportional to the rate constant of the reaction with •OH radicals.

CompoundStructurek(•OH) (cm³/molecule·s)Estimated Atmospheric Lifetime
1-ChloropropeneCH₃CH=CHCl1.5 x 10⁻¹¹~0.7 days
2-BromopropeneCH₃C(Br)=CH₂3.2 x 10⁻¹¹~0.3 days
1,3-Dichlorobut-2-ene (B12058185)CH₃CCl=CHCH₂Cl(No data available)(Estimated to be short)
This compound CH₃CCl=CHCH₂Br (No data available) (Predicted to be short)

Aquatic and Terrestrial Environmental Fate (e.g., Hydrolysis, Microbial Biotransformation)

In aquatic and terrestrial environments, the persistence of this compound will be determined by its susceptibility to hydrolysis and microbial degradation.

Hydrolysis: As an unsaturated alkyl halide, this compound is expected to undergo hydrolysis, a reaction with water that results in the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as temperature, pH, and the presence of catalysts. The allylic position of the bromine atom in this compound may facilitate hydrolysis via an SN1-type mechanism, involving the formation of a relatively stable allylic carbocation. The chlorine atom, being attached to a vinylic carbon, is generally less susceptible to hydrolysis under typical environmental conditions.

Microbial Biotransformation: A wide variety of microorganisms in soil and aquatic sediments have evolved enzymatic machinery to degrade halogenated organic compounds. The biotransformation of this compound could be initiated by dehalogenase enzymes, which catalyze the cleavage of carbon-halogen bonds. Both aerobic and anaerobic degradation pathways are possible. Under aerobic conditions, mono- and dioxygenases could incorporate oxygen into the molecule, leading to ring cleavage and further degradation. Anaerobic degradation may proceed via reductive dehalogenation, where the halogen atom is removed and replaced by a hydrogen atom. The presence of the double bond may also allow for enzymatic epoxidation or hydration as initial steps in the degradation pathway.

Identification and Analysis of Environmental Transformation Products and Metabolites

The degradation of this compound is expected to produce a range of transformation products and metabolites, the nature of which will depend on the specific degradation pathway.

Atmospheric Transformation Products: The hydroxyl radical-initiated oxidation of this compound is predicted to yield a variety of smaller, oxygenated compounds. Potential products could include halogenated aldehydes, ketones, and carboxylic acids. For example, cleavage of the carbon-carbon double bond could lead to the formation of compounds such as chloroacetic acid and bromoacetaldehyde.

Aquatic Transformation Products: Hydrolysis of this compound would likely result in the formation of 3-chloro-1-buten-2-ol, with the release of a bromide ion. Further degradation of this alcohol could then occur.

Biotransformation Metabolites: Microbial degradation could lead to a diverse array of metabolites. Initial dehalogenation would produce chlorinated or brominated alcohols or alkenes. Subsequent metabolic steps could involve oxidation, leading to the formation of halogenated carboxylic acids, which can then be further metabolized, potentially leading to complete mineralization to carbon dioxide, water, and halide ions.

Interactive Table: Plausible Transformation Products of this compound This table outlines the likely transformation products resulting from the primary environmental degradation pathways.

Degradation PathwayPotential Transformation Products
Atmospheric OxidationChloroacetic acid, Bromoacetaldehyde, Halogenated peroxyacyl nitrates (HPANs)
Hydrolysis3-Chloro-1-buten-2-ol, Bromide ion
Microbial Biotransformation3-Chlorobut-2-en-1-ol, Halogenated carboxylic acids, Carbon dioxide

Environmental Monitoring and Analytical Method Development for Detection

The detection and quantification of this compound and its transformation products in environmental matrices such as air, water, and soil require sensitive and selective analytical methods. Due to its expected volatility and semi-polar nature, gas chromatography (GC) coupled with a sensitive detector would be the most appropriate analytical technique.

Sample Preparation: For air analysis, samples can be collected by drawing air through a sorbent tube, followed by thermal desorption or solvent extraction. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate and concentrate the analyte. Soil and sediment samples would require solvent extraction, often with the aid of sonication or accelerated solvent extraction (ASE), followed by cleanup steps to remove interfering matrix components.

Analytical Instrumentation: Gas chromatography is well-suited for the separation of volatile and semi-volatile organic compounds. For detection, an electron capture detector (ECD) would provide high sensitivity for this halogenated compound. However, for unambiguous identification and confirmation, mass spectrometry (MS) is the preferred detection method. GC-MS allows for the determination of the compound's mass spectrum, which provides a unique fingerprint for its identification. High-resolution mass spectrometry (HRMS) could be employed for the accurate mass determination of the parent compound and its transformation products, aiding in their structural elucidation. The development of specific analytical standards for this compound and its expected degradation products would be crucial for accurate quantification in environmental samples.

Conclusion and Future Research Directions

Summary of Current Understanding and Research Significance of 1-Bromo-3-chlorobut-2-ene

This compound is a halogenated alkene featuring both bromine and chlorine atoms attached to a butene backbone. The presence of two different halogens and a carbon-carbon double bond imparts a rich and varied reactivity to the molecule, making it a subject of interest in organic synthesis. Dihaloalkenes, in general, are recognized as important synthons due to the presence of two reactive sites that allow for sequential and selective functionalization. nih.gov This dual functionality opens avenues for the efficient construction of multisubstituted alkenes. nih.gov

The research significance of this compound lies in its potential as a versatile intermediate. Halogenated alkenes are widely utilized in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. acs.org The differential reactivity of the C-Br and C-Cl bonds could potentially be exploited for selective cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, which are pivotal in the synthesis of pharmaceuticals and functional materials. mdpi.comnobelprize.orglibretexts.org

Identified Research Gaps and Challenges in its Synthesis and Reactivity

Despite its potential, significant research gaps exist in the understanding and application of this compound. A primary challenge lies in its stereoselective synthesis. The molecule can exist as (E) and (Z) isomers, and controlling this stereochemistry during synthesis is crucial for its application in stereospecific reactions. The electrophilic dihalogenation of alkynes, a common method for preparing 1,2-dihaloalkenes, often suffers from poor regio- and stereoselectivity and may utilize toxic reagents. nih.gov Developing environmentally benign and highly selective synthetic methods remains a key challenge.

Furthermore, a detailed investigation of its reactivity profile is lacking. While general reactions of haloalkenes are known, the specific reactivity of this compound towards various nucleophiles and electrophiles has not been extensively studied. Understanding the chemoselectivity of reactions at the C-Br bond versus the C-Cl bond, and the interplay with the reactivity of the double bond, is essential for its strategic use in synthesis. The lack of comprehensive kinetic and mechanistic studies hinders the rational design of synthetic routes utilizing this compound.

Emerging Areas for Investigation (e.g., Asymmetric Synthesis, Novel Catalysis, Advanced Applications)

Future research on this compound is poised to expand into several exciting areas.

Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce chirality is a major frontier in organic chemistry. nih.gov The prochiral nature of the double bond in this compound presents an opportunity for the development of enantioselective functionalization reactions. Catalytic methods that can differentiate the enantiotopic faces of the alkene would enable the synthesis of valuable chiral building blocks. nih.gov

Novel Catalysis: The application of modern catalytic systems could unlock new transformations for this compound. Palladium-catalyzed cross-coupling reactions are well-established for haloalkenes, and exploring novel ligands and reaction conditions could lead to highly efficient and selective C-C and C-X bond formations. mdpi.comlibretexts.orgrsc.org Furthermore, the use of other transition metals or even metal-free catalytic systems could offer alternative and more sustainable synthetic routes. rsc.org

Advanced Applications: The unique structural features of this compound make it a candidate for the synthesis of novel functionalized polymers. Alkenes are fundamental monomers in polymerization reactions, and the presence of halogen atoms would allow for post-polymerization modifications, leading to materials with tailored properties. researchgate.netnih.gov

Potential for Development in Sustainable Chemical Processes and Materials Science

The principles of green chemistry are increasingly guiding synthetic strategies, and there is significant potential to develop more sustainable processes involving this compound. This includes the use of greener solvents, catalytic methods to reduce waste, and processes with high atom economy. researchgate.net The development of environmentally friendly methods for halogenation and subsequent functionalization is a key research goal. researchgate.net

Q & A

Basic Research Questions

Q. How can 1-bromo-3-chlorobut-2-ene be synthesized in a laboratory setting?

  • Methodological Answer : A common approach involves halogenation of butadiene derivatives. For example, selective addition of HBr and HCl to 1,3-butadiene under controlled conditions (e.g., radical-initiated anti-Markovnikov addition) can yield the desired product. Careful temperature control (e.g., 0–5°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like polymerization. Purification via fractional distillation (bp ~143–144°C, based on analogous compounds) ensures high purity .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Look for vinyl proton signals in the δ 5.5–6.5 ppm range, split into doublets due to coupling with adjacent substituents.
  • ¹³C NMR : Assign peaks for sp² carbons (~120–130 ppm) and halogenated carbons (C-Br: ~30–40 ppm; C-Cl: ~45–55 ppm).
  • IR : Stretching frequencies for C-Br (~500–600 cm⁻¹) and C-Cl (~550–750 cm⁻¹).
  • Mass Spectrometry : Expect molecular ion peaks at m/z ≈ 170 (C₄H₆BrCl⁺) and fragment patterns from Br/Cl loss. Reference data from structurally similar compounds (e.g., 1-bromo-3-chlorobenzene) can aid interpretation .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Keep in amber glass bottles under inert gas to prevent light- or moisture-induced degradation.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Data from halogenated benzene safety sheets (e.g., 1-bromo-3-chlorobenzene) provide guidance .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer : The cis or trans configuration of halogens affects electron-withdrawing effects and steric hindrance. For example, cis-substituted derivatives may enhance dienophile reactivity due to increased electron deficiency. Computational modeling (e.g., DFT) can predict orbital interactions, while experimental kinetic studies under varying temperatures (25–80°C) quantify regioselectivity. Compare results with analogous cyclopropane derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) to validate trends .

Q. What computational methods predict the thermodynamic stability of this compound conformers?

  • Methodological Answer :

  • DFT Calculations : Use software like Gaussian or ORCA to optimize geometries at the B3LYP/6-31G(d) level. Analyze rotational barriers around the C=C bond.
  • NBO Analysis : Quantify hyperconjugative interactions between σ*(C-Br/C-Cl) and π(C=C) orbitals.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for dichloromethane) to assess polarity-driven stabilization. Reference studies on indoor surface chemistry and adsorption mechanisms provide frameworks for modeling .

Q. How do solvent effects impact the nucleophilic substitution kinetics of this compound?

  • Methodological Answer :

  • Polar Aprotic Solvents (e.g., DMSO): Enhance SN2 reactivity by stabilizing transition states via dipole interactions.
  • Protic Solvents (e.g., ethanol): Favor SN1 mechanisms through carbocation stabilization but may slow reactions due to hydrogen bonding.
  • Kinetic Experiments : Monitor reaction progress (e.g., with NaI in acetone) via GC-MS or conductivity measurements. Compare with data from 1-bromo-2-chloroethane substitutions to identify solvent-dependent trends .

Data Contradictions and Resolution

  • Evidence Conflict : While some sources (e.g., CRC Handbook) list physical properties for 1-bromo-3-chlorobenzene (bp 143–144°C, d 1.179), analogous data for this compound are sparse. Researchers should cross-validate experimental observations (e.g., boiling points) with computational predictions and consult multiple databases (e.g., NIST WebBook) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.